2-[4-(Boc-amino)-3-pyridyl]ethanol
Overview
Description
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an ethanol moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of research due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Similar compounds are often synthesized for use as building blocks in peptide synthesis. Peptides are chains of amino acids and play crucial roles in biological processes.
Mode of Action
The compound contains a pyridine ring substituted with an ethanol chain at the second position and a Boc-amino group (tert-Butyloxycarbonyl protected amino group) at the fourth position. The Boc group protects the amino group, allowing for selective attachment during peptide chain assembly and subsequent deprotection to reveal the free amino functionality.
Biochemical Pathways
Given its potential application as a protected amino acid derivative for incorporating a 3-pyridyl moiety into peptides, it can be inferred that it may influence protein synthesis and function.
Result of Action
Given its potential role in peptide synthesis, it can be inferred that it may have an impact on protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Reduction of the Pyridine Derivative: The protected pyridine derivative is then reduced to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Substitution: Thionyl chloride (SOCl2), tosyl chloride (TsCl).
Major Products Formed
Deprotection: 2-[4-Amino-3-pyridyl]ethanol.
Oxidation: 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]acetaldehyde or 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]acetic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the pyridine ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected amino alcohol with a different backbone.
Boc-glycinol: A Boc-protected amino alcohol used in peptide synthesis.
Uniqueness
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol is unique due to the presence of both the Boc-protected amino group and the pyridine ring. This combination allows for specific reactivity and applications that are not possible with simpler Boc-protected amino alcohols. The pyridine ring can engage in additional interactions and reactions, making this compound particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGIWDGEHZZRAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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